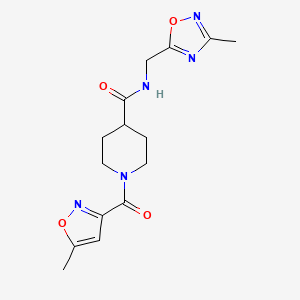

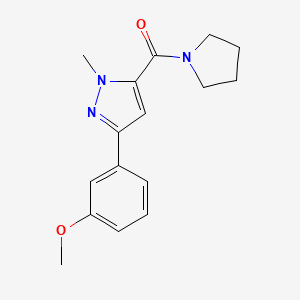

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-4-carboxamide is a derivative of the 1,2,4-oxadiazole and piperidine chemical families. These classes of compounds are known for their biological activities, particularly as antiproliferative agents and enzyme inhibitors. The 1,2,4-oxadiazole moiety is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, which is often used in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic peptide linkages. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, which is a common structural motif in pharmaceuticals.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole and piperidine derivatives has been described in the literature. For instance, the synthesis of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involves structure-activity relationship (SAR)-guided optimization, leading to compounds with significant potency in antiproliferative assays . Another study details the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide through a series of steps, starting from benzenesulfonyl chloride and ethyl isonipecotate . These methods typically involve the formation of intermediates such as carboxylates, carbohydrazides, and thiols, which are then further reacted to yield the final compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of the 1,2,4-oxadiazole ring and the piperidine ring. The structure of similar compounds has been elucidated using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups attached to the core structures. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, while the piperidine ring can undergo reactions typical of secondary amines. The presence of carboxamide groups can also lead to the formation of hydrogen bonds, which is significant for the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and polar functional groups typically affects the solubility in various solvents and can influence the compound's pharmacokinetic properties. The stereochemistry of the compound, particularly when chiral centers are present, can also impact its physical properties and biological activity, as seen in the stereochemical investigations of diastereomeric N-substituted pyridine carboxamides .

Aplicaciones Científicas De Investigación

1,3,4-Oxadiazole in Drug Development

1,3,4-Oxadiazole derivatives are prominent in medicinal chemistry for their broad pharmacological properties. These compounds have been found to possess antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic activities, among others. Their significance extends beyond pharmacology, finding uses in materials science as polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. The 1,3,4-oxadiazole core is a bioisostere for carboxylic acids, carboxamides, and esters, making it an essential structural subunit in the development of new drugs (Rana, Salahuddin, & Sahu, 2020).

1,3,4-Oxadiazole and Biological Activities

Research on 1,3,4-oxadiazole-based derivatives highlights their therapeutic value across a wide range of medicinal chemistry applications. These derivatives exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive activities. The structural feature of the 1,3,4-oxadiazole ring, with its nitrogen atoms, facilitates effective binding with different enzymes and receptors, leading to diverse bioactivities. This makes 1,3,4-oxadiazole derivatives significant contributors to the development of active and less toxic medicinal agents (Verma et al., 2019).

CNS Acting Drugs and Oxadiazole Derivatives

The search for new Central Nervous System (CNS) acting drugs has identified functional chemical groups, including oxadiazoles, as potential leads for novel therapeutics. Heterocycles like 1,3,4-oxadiazoles, by replacing carbon atoms in a benzene ring with nitrogen, form compounds that may affect the CNS across a spectrum from depression to convulsion. This indicates the versatility of oxadiazole derivatives in the synthesis of compounds with potential CNS activity (Saganuwan, 2017).

Propiedades

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4/c1-9-7-12(19-23-9)15(22)20-5-3-11(4-6-20)14(21)16-8-13-17-10(2)18-24-13/h7,11H,3-6,8H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNSLLLYKWFWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)

![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)

![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)

![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)